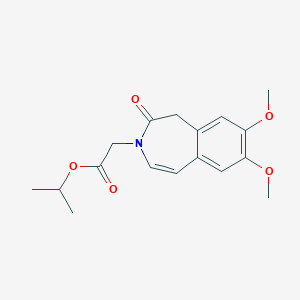![molecular formula C21H21ClN2O3 B14934702 (4-Chlorophenyl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B14934702.png)
(4-Chlorophenyl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-CHLOROPHENYL){5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE is a complex organic compound with a unique structure that combines a chlorophenyl group, a hydroxybenzofuran moiety, and a methylpiperazine substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLOROPHENYL){5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the hydroxy group and the chlorophenyl substituent. The final step involves the attachment of the methylpiperazine group through a nucleophilic substitution reaction. Common reagents used in these reactions include chlorinating agents, hydroxylating agents, and piperazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to handle the complex reaction steps. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
(4-CHLOROPHENYL){5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the hydroxy group to a methoxy group.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a benzofuranone derivative, while substitution of the chlorophenyl group could result in a variety of substituted benzofurans.
科学研究应用
Chemistry
In chemistry, (4-CHLOROPHENYL){5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its structure suggests it may interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various disease models.
Industry
In industry, (4-CHLOROPHENYL){5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance in applications such as coatings, adhesives, and electronic devices.
作用机制
The mechanism of action of (4-CHLOROPHENYL){5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. Research is ongoing to elucidate these mechanisms and to identify the key molecular interactions responsible for its effects.
相似化合物的比较
Similar Compounds
Similar compounds to (4-CHLOROPHENYL){5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE include other benzofuran derivatives, such as:
- 2-Hydroxy-2-methylpropiophenone
- Various organochlorine compounds
Uniqueness
What sets (4-CHLOROPHENYL){5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE apart is its combination of functional groups, which confer unique chemical and biological properties
属性
分子式 |
C21H21ClN2O3 |
|---|---|
分子量 |
384.9 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-[5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C21H21ClN2O3/c1-23-8-10-24(11-9-23)12-16-18(25)6-7-19-20(16)17(13-27-19)21(26)14-2-4-15(22)5-3-14/h2-7,13,25H,8-12H2,1H3 |
InChI 键 |
PMSXGZGYATWSFW-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=C(C=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B14934627.png)
![1,3-dimethyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14934629.png)

![1-(4-Methoxyphenyl)-3-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}urea](/img/structure/B14934650.png)
![2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide](/img/structure/B14934656.png)
![1-(4-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14934667.png)
![N-[3-(acetylamino)phenyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B14934668.png)


![N-[4-(4-carbamoylpiperidin-1-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B14934685.png)

![2'-(butan-2-yl)-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14934690.png)

